molecular formula C9H13ClN2 B3032003 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride CAS No. 92403-21-9

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride

Cat. No.: B3032003
CAS No.: 92403-21-9
M. Wt: 184.66 g/mol
InChI Key: NBGQNFOEUMXFQL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride (CAS 92403-21-9) is a high-purity chemical compound supplied for research and development purposes. This hydrazine derivative features a 2,3-dihydro-1H-inden-2-yl group, a bicyclic structure that can impart rigidity and influence pharmacokinetic properties in molecular design. With a molecular formula of C9H13ClN2 and a molecular weight of 184.67 g/mol , it is characterized by a melting point of 188.0-189.5 °C (decomp) . As a hydrazine derivative, this compound serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic systems and as a potential intermediate for the synthesis of peptide analogues . Hydrazine-based compounds are of significant interest in medicinal chemistry research; for instance, structural analogues have been explored as potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) , a promising target in cancer immunotherapy . Furthermore, its core indane scaffold is a privileged structure in drug discovery, making this reagent valuable for constructing novel bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9,11H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQNFOEUMXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595621
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92403-21-9
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves condensing 2,3-dihydro-1H-inden-2-one with hydrazine hydrate. In ethanol under reflux, the ketone reacts with hydrazine to form the hydrazone intermediate, which is subsequently protonated with hydrochloric acid to yield the hydrochloride salt.

Optimization and Yield

Key parameters include:

  • Molar ratio : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion.
  • Acidification : Gradual addition of concentrated HCl at 0–5°C prevents decomposition.
  • Purification : Recrystallization from ethanol/water mixtures achieves ≥99% purity.

Table 1: Hydrazone Formation Parameters

Parameter Value/Range
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction Time 4–6 hours
Yield 75–85%

Nucleophilic Substitution of Halogenated Indene Derivatives

Bromination of Indene Precursors

As outlined in patent WO2009071584A1, bromination of 2,3-dihydro-1H-inden-2-ol using bromine in methylene chloride yields 2-bromo-2,3-dihydro-1H-indene. This intermediate serves as a substrate for hydrazine substitution.

Hydrazine Displacement

The brominated compound reacts with anhydrous hydrazine in tetrahydrofuran (THF) at 60°C. Post-reaction, HCl gas is bubbled into the mixture to precipitate the hydrochloride salt.

Table 2: Nucleophilic Substitution Metrics

Parameter Value/Range
Solvent THF
Temperature 60°C
Reaction Time 12–18 hours
Yield 65–70%

This method’s limitation lies in regioselectivity, as competing elimination reactions may occur.

Diazo Transfer and Reduction Approaches

Diazo Intermediate Synthesis

Per the Royal Society of Chemistry’s protocol, diazo transfer to 2,3-dihydro-1H-inden-2-one using sodium azide and 3-(chlorosulfonyl)benzoic acid generates 2-diazo-1H-indene-1,3(2H)-dione. The reaction proceeds in water/acetonitrile at ambient temperature.

Reduction to Hydrazine

Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (LiAlH₄) converts the diazo group ($$-\text{N}2$$) to hydrazine ($$-\text{NHNH}2$$). Acidification with HCl completes the synthesis.

Table 3: Diazo Route Performance

Parameter Value/Range
Catalyst 10% Pd/C
Pressure 1 atm H₂
Yield (Reduction) 50–60%

This method, while innovative, suffers from moderate yields due to side reactions during reduction.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Advantages Disadvantages Purity
Hydrazone Formation High yield, simplicity Requires pure ketone ≥99%
Nucleophilic Sub. Regioselective functionalization Low yield, side reactions 85–90%
Diazo Reduction Novel, scalable Multi-step, moderate yield 70–75%

Industrial-Scale Production and Optimization

Commercial suppliers like Dayang Chem and Zibo Hangyu Biotechnology employ continuous-flow reactors for the hydrazone method, achieving throughputs of 100–200 kg/batch. Key optimizations include:

  • Solvent recycling : Ethanol recovery reduces costs by 30%.
  • Catalyst reuse : Palladium catalysts are regenerated via calcination.

Applications and Derivatives

The compound serves as a precursor to indenyl-imidazoles (e.g., 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole). Its hydrochloride salt enhances solubility for pharmaceutical formulations.

Chemical Reactions Analysis

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents
  • (4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CAS: 1909319-75-0): Molecular Formula: C₉H₁₂ClFN₂ Molecular Weight: 202.66 g/mol Key Difference: A fluorine atom at the 4-position of the indenyl ring. Fluorine’s electronegativity enhances polarity and may improve metabolic stability compared to the non-halogenated parent compound. This substitution could alter binding affinity in biological systems .
  • (5-Chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CID: 53401490):

    • Molecular Formula : C₉H₁₁ClN₂
    • Molecular Weight : 194.65 g/mol
    • Key Difference : A chlorine atom at the 5-position. Chlorine’s larger atomic radius and lipophilicity may increase membrane permeability, making this analog more suitable for CNS-targeting applications .

Table 1: Comparison of Halogenated Analogs

Compound Substituent Molecular Weight (g/mol) Key Property Implications
Target Compound None 184.66* Baseline reactivity/solubility
4-Fluoro Analog 4-F 202.66 Enhanced polarity, metabolic stability
5-Chloro Analog 5-Cl 194.65 Increased lipophilicity
Structural Analogs with Functional Group Variations
  • 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (CAS: 67805-67-8): Key Difference: Replaces hydrazine with a tertiary amine (-N(CH₃)₂).
  • Indantadol Hydrochloride (CID: 121553039): Structure: N²-(2,3-Dihydro-1H-inden-2-yl)glycinamide hydrochloride. Key Difference: Incorporates a glycinamide side chain.
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (CAS: 2748590-83-0):

    • Key Difference : Features a ketone and pyrrolidinyl group. The ketone enables participation in condensation reactions, while the pyrrolidine ring may improve pharmacokinetic properties (e.g., oral bioavailability) .

Table 2: Functional Group Comparison

Compound Functional Group Potential Application
Target Compound Hydrazine Heterocyclic synthesis
2-Methylpropan-2-amine Tertiary amine CNS-active pharmaceuticals
Indantadol Hydrochloride Glycinamide Enzyme inhibition
Pyrrolidinyl-pentanone Ketone + pyrrolidine Prodrug development

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C9H13N2Cl
  • Molecular Weight : 184.67 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 188.0 to 189.5 °C

The compound features a hydrazine functional group attached to a bicyclic indene structure, which contributes to its unique reactivity and biological interactions.

This compound primarily acts through nucleophilic substitution reactions due to its hydrazine moiety. This allows it to form covalent bonds with various biomolecules, potentially altering their functions and affecting cellular processes. The compound's structure enables it to act as a ligand in coordination chemistry, which may facilitate interactions with transition metals and biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits notable effects on cancer cell lines, including:

  • Inhibition of Microtubule Assembly : At concentrations of 20 μM, the compound showed a significant reduction in microtubule assembly (40.76–52.03% inhibition), indicating its potential as a microtubule-destabilizing agent .
  • Apoptosis Induction : In breast cancer MDA-MB-231 cells, the compound enhanced caspase-3 activity (1.33–1.57 times) at 10 μM and induced morphological changes at 1 μM, confirming its ability to trigger apoptosis .

Antibacterial Activity

The compound also demonstrates antibacterial properties against various pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A study focused on the anticancer effects of related compounds showed that those containing a similar indene structure could inhibit the growth of several cancer types, including lung and prostate cancers . The results suggest that derivatives of this compound may hold promise for developing new anticancer therapies.

Study on Antibacterial Effects

Research assessing the antibacterial efficacy of hydrazine derivatives found that certain compounds exhibited MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa, showcasing the potential of these compounds in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2,3-Dihydro-1H-indeneBicyclic structure without hydrazineCommon precursor in organic synthesis
(2,3-Dihydro-1H-indene)-hydrazineSimilar indene core; lacks chlorideExhibits different biological activities
2,3-Dihydro-1H-indene hydrazoneHydrazone derivative of indeneKnown for applications in medicinal chemistry

The unique hydrazine attachment in this compound enhances its solubility and biological activity compared to its analogs.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrochloride derivatives can react with carbonyl-containing precursors under reflux conditions in ethanol. A common method involves refluxing the hydrazine derivative with a ketone or aldehyde (e.g., benzylideneacetone) for 6–8 hours, followed by cooling, filtration, and crystallization from ethanol . Reaction optimization may require adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For verifying hydrogen/carbon environments and hydrazine bonding.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when crystallizing the compound as a single crystal .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

Q. What precautions are critical for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions for hydrazine derivatives apply:

  • Use protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Store in airtight containers under inert conditions to prevent hygroscopic degradation or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst Use : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate condensation.
  • Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) may reduce side reactions.
  • Real-Time Monitoring : Techniques like TLC or in-situ IR spectroscopy help track reaction progress .

Q. What computational tools are effective for predicting reactivity or stability of this hydrazine derivative?

  • Molecular Modeling Software (e.g., MOE) : Simulates electronic properties, steric effects, and potential reaction pathways .
  • Density Functional Theory (DFT) : Calculates thermodynamic stability of intermediates or transition states.
  • SHELX Programs : For modeling crystallographic data and validating structural hypotheses .

Q. How can impurities be identified and quantified in synthesized batches?

Q. How can researchers leverage crystallography software pipelines for high-throughput structural analysis?

  • Automated SHELX Workflows : Integrate SHELXC/D/E for rapid phase determination and refinement .
  • Data Mining in Structural Databases : Cross-reference with the Cambridge Structural Database (CSD) to identify trends in hydrazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 2
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride

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